molecular formula C16H28N6O9 B11831558 bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate

bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate

Cat. No.: B11831558
M. Wt: 448.43 g/mol
InChI Key: WOLUFPGIOVXBMB-MGRQHWMJSA-N
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Description

Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino and carbamoylamino groups, making it a subject of interest in both organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-(carbamoylamino)pentanoic acid with 2-hydroxybutanedioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H28N6O9

Molecular Weight

448.43 g/mol

IUPAC Name

bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate

InChI

InChI=1S/C16H28N6O9/c17-8(3-1-5-21-15(19)28)12(25)30-11(24)7-10(23)14(27)31-13(26)9(18)4-2-6-22-16(20)29/h8-10,23H,1-7,17-18H2,(H3,19,21,28)(H3,20,22,29)/t8-,9-,10?/m1/s1

InChI Key

WOLUFPGIOVXBMB-MGRQHWMJSA-N

Isomeric SMILES

C(C[C@H](C(=O)OC(=O)CC(C(=O)OC(=O)[C@@H](CCCNC(=O)N)N)O)N)CNC(=O)N

Canonical SMILES

C(CC(C(=O)OC(=O)CC(C(=O)OC(=O)C(CCCNC(=O)N)N)O)N)CNC(=O)N

Origin of Product

United States

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